molecular formula C18H17NO6 B12654075 p-(Propoxycarbonyl)phenyl 3-nitro-p-toluate CAS No. 83573-57-3

p-(Propoxycarbonyl)phenyl 3-nitro-p-toluate

Cat. No.: B12654075
CAS No.: 83573-57-3
M. Wt: 343.3 g/mol
InChI Key: JOUQWHISQQFODR-UHFFFAOYSA-N
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Description

p-(Propoxycarbonyl)phenyl 3-nitro-p-toluate: is an organic compound with the molecular formula C18H17NO6 and a molecular weight of 343.30 g/mol . This compound is characterized by the presence of a propoxycarbonyl group attached to a phenyl ring, which is further connected to a 3-nitro-p-toluate moiety. It is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-(Propoxycarbonyl)phenyl 3-nitro-p-toluate typically involves the esterification of p-(Propoxycarbonyl)phenol with 3-nitro-p-toluic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: p-(Propoxycarbonyl)phenyl 3-nitro-p-toluate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound is used to study the effects of nitroaromatic compounds on cellular processes. It is also investigated for its potential use in drug development due to its ability to interact with biological targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of p-(Propoxycarbonyl)phenyl 3-nitro-p-toluate involves its interaction with molecular targets through its nitro and ester groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can participate in hydrolysis reactions, releasing the corresponding acid and alcohol, which can further interact with biological pathways .

Comparison with Similar Compounds

  • p-(Methoxycarbonyl)phenyl 3-nitro-p-toluate
  • p-(Ethoxycarbonyl)phenyl 3-nitro-p-toluate
  • p-(Butoxycarbonyl)phenyl 3-nitro-p-toluate

Comparison:

Properties

CAS No.

83573-57-3

Molecular Formula

C18H17NO6

Molecular Weight

343.3 g/mol

IUPAC Name

(4-propoxycarbonylphenyl) 4-methyl-3-nitrobenzoate

InChI

InChI=1S/C18H17NO6/c1-3-10-24-17(20)13-6-8-15(9-7-13)25-18(21)14-5-4-12(2)16(11-14)19(22)23/h4-9,11H,3,10H2,1-2H3

InChI Key

JOUQWHISQQFODR-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]

Origin of Product

United States

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